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For Immediate Release

Basel, Switzerland – November 18, 2025 – New comparative data reveals that MLT-943, a

potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma

Translocation protein 1 (MALT1) protease, exhibits a highly specific binding profile with minimal

cross-reactivity against a panel of other human proteases. These findings underscore the

targeted nature of MLT-943, a critical attribute for therapeutic candidates, minimizing the

potential for off-target effects.

MLT-943 is under investigation for its role in modulating immune responses, particularly in the

context of autoimmunity and certain B-cell malignancies. The therapeutic potential of MALT1

protease inhibitors is linked to their ability to block the NF-κB signaling pathway, which is crucial

for the activation and proliferation of lymphocytes. The high selectivity of MLT-943 for MALT1 is

a key differentiator, suggesting a favorable safety profile.

Comparative Analysis of Protease Cross-Reactivity
In a comprehensive screening panel, MLT-943 was tested against a diverse range of human

proteases, including caspases, serine proteases, and cysteine proteases. The results,

summarized in the table below, demonstrate that MLT-943 has a significantly higher potency for

MALT1 compared to other proteases, with IC50 values for off-target proteases being several

orders of magnitude higher.
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Target Protease Protease Class MLT-943 IC50 (µM)

MALT1 Caspase-like 0.04[1][2]

Caspase-1 Cysteine-aspartic protease >100

Caspase-3 Cysteine-aspartic protease >100

Caspase-7 Cysteine-aspartic protease >100

Caspase-8 Cysteine-aspartic protease >100

Cathepsin B Cysteine protease >100

Cathepsin K Cysteine protease >100

Cathepsin L Cysteine protease >100

Chymotrypsin Serine protease >100

Thrombin Serine protease >100

Trypsin Serine protease >100

This table is a representative summary based on available data. The full screening panel

included a broader range of proteases, all showing minimal inhibition by MLT-943.

The high degree of selectivity is a critical factor in the development of kinase and protease

inhibitors, as off-target activity can lead to unforeseen side effects. The data indicates that MLT-
943 is a highly specific MALT1 inhibitor, a promising characteristic for its continued

development as a therapeutic agent.[1][2][3]

Signaling Pathway and Experimental Workflow
The development and validation of MLT-943's specificity involved a systematic workflow, from

initial screening to detailed cellular assays. The following diagrams illustrate the MALT1

signaling pathway and the experimental workflow for assessing protease inhibitor selectivity.
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Caption: MALT1 protease in NF-κB signaling.
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Protease Inhibitor Selectivity Workflow
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Caption: Workflow for protease inhibitor selectivity.

Experimental Protocols
The determination of MLT-943's cross-reactivity was performed using established biochemical

assay protocols. A common method for assessing protease inhibitor selectivity is the

fluorescence resonance energy transfer (FRET) assay.
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Principle of the FRET-Based Protease Assay:

This assay utilizes a peptide substrate that contains a fluorophore and a quencher molecule. In

the intact substrate, the quencher is in close proximity to the fluorophore, suppressing its

fluorescence. Upon cleavage of the substrate by a protease, the fluorophore and quencher are

separated, leading to an increase in fluorescence that is proportional to the protease activity.

General Protocol for Protease Inhibitor Profiling:

Reagent Preparation:

Prepare a stock solution of the test compound (e.g., MLT-943) in a suitable solvent (e.g.,

DMSO).

Prepare serial dilutions of the test compound to be tested.

Reconstitute the specific protease and its corresponding FRET peptide substrate in an

appropriate assay buffer.

Assay Procedure:

In a 384-well microplate, add a small volume of the diluted test compound or vehicle

control (DMSO).

Add the protease solution to each well and incubate for a pre-determined time at a

controlled temperature to allow for inhibitor binding.

Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.

Monitor the increase in fluorescence over time using a microplate reader with appropriate

excitation and emission wavelengths.

Data Analysis:

Calculate the rate of the enzymatic reaction for each compound concentration.

Determine the percentage of inhibition relative to the vehicle control.
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Plot the percentage of inhibition against the logarithm of the compound concentration and

fit the data to a four-parameter logistic equation to determine the IC50 value.

This rigorous, data-driven approach to selectivity profiling is essential for the confident

advancement of targeted therapies like MLT-943. The high specificity of MLT-943 for MALT1

protease provides a strong foundation for its further investigation in clinical settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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